2-Bromo-1-(1-fluoro-cyclopropyl)-ethanone
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Overview
Description
2-Bromo-1-(1-fluoro-cyclopropyl)-ethanone is an organic compound with the molecular formula C5H6BrFO It is a brominated ketone featuring a fluorocyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(1-fluoro-cyclopropyl)-ethanone can be achieved through a multi-step process. One common method involves the reaction of 2-fluorophenylacetate with cyclopropane carbonyl chloride to form cyclopropyl-2-(2-fluorophenyl)ethanone. This intermediate is then subjected to halogenation using a bromination reagent to yield this compound .
Industrial Production Methods
For industrial production, the process is typically optimized for higher yield and purity. The reaction conditions are carefully controlled, and the use of efficient bromination reagents ensures a high yield of the desired product. The process involves the use of readily available raw materials and is carried out under relatively mild conditions .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(1-fluoro-cyclopropyl)-ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Addition Reactions: The carbonyl group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted ethanones, while oxidation and reduction reactions can produce corresponding alcohols or carboxylic acids .
Scientific Research Applications
2-Bromo-1-(1-fluoro-cyclopropyl)-ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(1-fluoro-cyclopropyl)-ethanone involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can participate in various chemical interactions, influencing the reactivity and stability of the compound. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(2-fluorophenyl)ethanone
- 2-Bromo-1-(3-fluorophenyl)ethanone
- 2-Bromo-1-(4-fluorophenyl)ethanone
Uniqueness
2-Bromo-1-(1-fluoro-cyclopropyl)-ethanone is unique due to the presence of the fluorocyclopropyl group, which imparts distinct chemical properties compared to other brominated ethanones.
Properties
IUPAC Name |
2-bromo-1-(1-fluorocyclopropyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrFO/c6-3-4(8)5(7)1-2-5/h1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGQQRNYZGDGPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)CBr)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrFO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.00 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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